2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid
Overview
Description
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 1793003-43-6 . It has a molecular weight of 242.06 and its IUPAC name is 2-fluoro-3-isobutoxy-4-methoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3
. This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Chemical Reactions Analysis
Phenylboronic acids, such as 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .Scientific Research Applications
“2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C11H16BFO4 . It is used in various scientific fields, particularly in organic chemistry and medicinal chemistry.
Boronic acids, such as this one, are commonly used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers.
In addition, boronic acids can be used in the preparation of boronic esters , which are important intermediates in organic synthesis. They can be used in a variety of reactions, including condensation reactions, reductions, and rearrangements.
Safety And Hazards
While specific safety and hazard information for 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .
properties
IUPAC Name |
[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXHALYOKFYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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